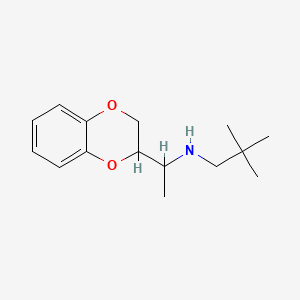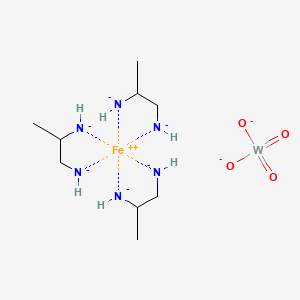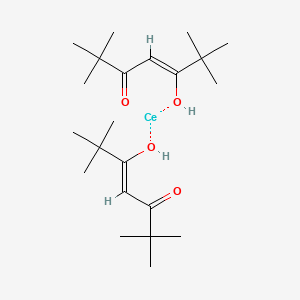
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) is a coordination compound belonging to the class of metal β-diketonates. This compound is known for its volatility due to its specific chelate structure, which allows it to transfer into the gas phase without decomposition at relatively low temperatures. This property makes it a convenient precursor for materials based on cerium oxide, especially in processes like metal-organic chemical vapor deposition (MOCVD) and related gas-phase technologies .
Métodos De Preparación
The synthesis of Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) typically involves the direct interaction of cerium salt heptahydrate (such as cerium chloride or cerium nitrate) with the sodium salt of the β-diketonate or β-diketone. This reaction is followed by an increase in pH using sodium hydroxide in an aqueous-alcohol solution . The compound can be purified either by recrystallization from toluene or by sublimation .
Análisis De Reacciones Químicas
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cerium oxide.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of cerium.
Substitution: The β-diketonate ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions. The major products formed from these reactions are typically cerium oxide or other cerium-based compounds .
Aplicaciones Científicas De Investigación
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of cerium oxide and other cerium-based materials.
Biology: The compound’s ability to form stable complexes makes it useful in various biological studies.
Industry: It is used in the production of coatings and thin films through processes like MOCVD.
Mecanismo De Acción
The mechanism by which Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) exerts its effects is primarily through its ability to form stable complexes with various ligands. This stability is due to the chelate structure of the β-diketonate ligands, which allows the compound to transfer into the gas phase without decomposition. The molecular targets and pathways involved include the formation of cerium oxide and other cerium-based materials through oxidation and other chemical reactions .
Comparación Con Compuestos Similares
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) can be compared with other similar compounds, such as:
Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): This compound is also used as a precursor in MOCVD processes and has similar volatility and stability properties.
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium(IV): Another similar compound with comparable applications in the production of thin films and coatings.
The uniqueness of Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) lies in its specific use as a precursor for cerium oxide-based materials, which have distinct properties and applications compared to materials derived from other metal β-diketonates .
Propiedades
Fórmula molecular |
C22H40CeO4 |
|---|---|
Peso molecular |
508.7 g/mol |
Nombre IUPAC |
cerium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/2C11H20O2.Ce/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-; |
Clave InChI |
NJUIMVOMXFXJTM-ATMONBRVSA-N |
SMILES isomérico |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Ce] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


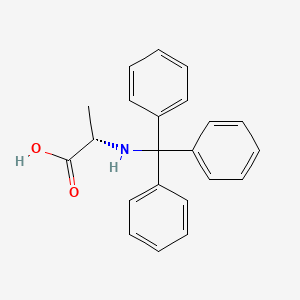
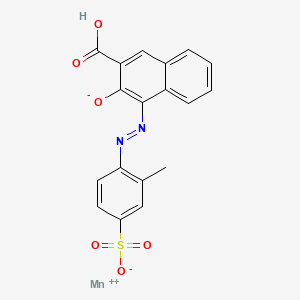
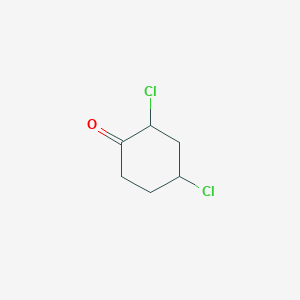
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
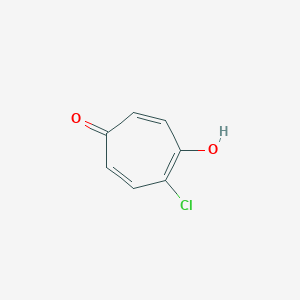
![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)
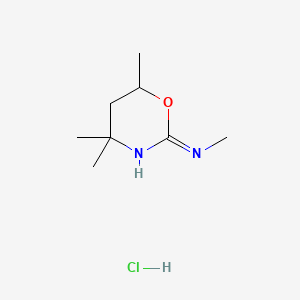
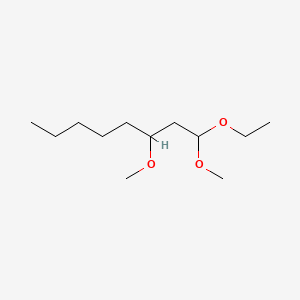
![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)

